N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide
Description
N-(2-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a phenyl ring substituted with a dimethylaminoethyl carbamoyl group. The dimethylaminoethyl group enhances solubility and may influence pharmacokinetics through basic amine interactions.
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSRHRMDLZDZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Carbamoyl Intermediate: The reaction begins with the preparation of the carbamoyl intermediate. This is achieved by reacting 2-(dimethylamino)ethylamine with an appropriate isocyanate under controlled conditions.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Batch Reactors: Utilizing large batch reactors to handle the multi-step synthesis.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Automated Purification: Employing automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Halogenation using bromine in carbon tetrachloride at low temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
- Enzyme Inhibition
- Anticancer Activity
- Neuropharmacology
Biochemical Research
- Biomolecular Interaction Studies
- Screening Assays
Data Table: Summary of Applications
Case Studies
-
Inhibition of ROCK
- A study demonstrated that analogs of this compound effectively inhibited ROCK activity, leading to reduced cell migration in cancer cell lines. This suggests a potential therapeutic application in metastatic cancer treatment.
-
Antidepressant Activity
- Research involving compounds with similar structures revealed significant effects on serotonin reuptake inhibition, indicating that this compound may influence mood regulation pathways, warranting further investigation into its neuropharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene and phenyl rings provide structural stability and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure: The phenyl ring is substituted with a nitro group instead of a dimethylaminoethyl carbamoyl group.
- Key Differences: Dihedral Angles: The dihedral angle between the thiophene and benzene rings in the nitro derivative is 13.53°–16.07°, compared to likely smaller angles in the dimethylaminoethyl-substituted compound due to steric and electronic effects of the carbamoyl group . Intermolecular Interactions: The nitro compound exhibits weak C–H⋯O/S interactions, while the dimethylaminoethyl group may facilitate stronger hydrogen bonding or ionic interactions, enhancing solubility .
b) N-[4-(Dimethylamino)-3-[[2-ethylbutanoyl(2-methoxyethyl)amino]methyl]phenyl]thiophene-2-carboxamide
- Structure: Features a dimethylamino group on the phenyl ring alongside a complex 2-ethylbutanoyl-methoxyethyl substituent.
- Key Differences: Solubility: The additional methoxyethyl group in this analog increases hydrophilicity, but the bulky 2-ethylbutanoyl moiety may reduce membrane permeability compared to the target compound’s dimethylaminoethyl carbamoyl group . Synthetic Complexity: Multi-step synthesis involving carbamothioyl linkages contrasts with the target compound’s simpler carbamoyl coupling .
c) N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Incorporates a thiazole ring and nitro group on the thiophene.
- Key Differences: Bioactivity: The nitro-thiazole hybrid shows narrow-spectrum antibacterial activity, likely via nitroreductase activation, whereas the dimethylaminoethyl group in the target compound may target bacterial membranes or enzymes through cationic interactions . Synthesis: Uses HATU/DIEA-mediated coupling, a method applicable to the target compound’s synthesis, but requires nitro-group handling .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide, also known by its CAS number 947031-38-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 317.4 g/mol
- Structure : The compound features a thiophene ring linked to a phenyl group via a carboxamide bond, with a dimethylaminoethyl substituent that enhances its biological activity.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit potent antitumor properties. For instance, studies on related carboxamide derivatives show significant cytotoxicity against various cancer cell lines.
- Topoisomerase I Inhibition : Compounds with similar structures have demonstrated the ability to target topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells, indicating potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. In vitro studies suggest that modifications to the dimethylamino group enhance its antibacterial potency.
- Case Study : A related study found that compounds with similar amide functionalities exhibited IC50 values ranging from 0.4 to 5.0 nM against resistant bacterial strains .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Another area of interest is the compound’s potential as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes mellitus.
- Mechanism : DPP-IV plays a role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme can lead to increased insulin secretion and improved glycemic control.
- Research Findings : In studies involving structurally analogous compounds, oral doses have shown over 80% inhibition of DPP-IV activity within 24 hours, comparable to established drugs like omarigliptin .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
